[1,2,4]Triazino[4,5-a]benzimidazol-1(2H)-one
Description
[1,2,4]Triazino[4,5-a]benzimidazol-1(2H)-one is a fused heterocyclic compound comprising a triazine ring annulated with a benzimidazole moiety. Its synthesis typically involves cyclization reactions of hydrazones derived from benzimidazole precursors . For instance, Ellis and Wathey (1984) developed a method to synthesize this scaffold via coupling diazonium salts with bis-benzimidazole intermediates, yielding derivatives with cytotoxic properties . The compound’s planar structure and electron-rich aromatic system facilitate interactions with biological targets, particularly in anticancer applications. Derivatives of this core have demonstrated preferential cytotoxicity against human carcinoma and glioma cell lines, with structure-activity relationship (SAR) studies highlighting the importance of substituents at position 1 of the triazino ring .
Properties
IUPAC Name |
2H-[1,2,4]triazino[4,5-a]benzimidazol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O/c14-9-12-10-5-8-11-6-3-1-2-4-7(6)13(8)9/h1-5H,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZGMTIWSOQPSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)NN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00541180 | |
| Record name | [1,2,4]Triazino[4,5-a]benzimidazol-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00541180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96101-21-2 | |
| Record name | [1,2,4]Triazino[4,5-a]benzimidazol-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00541180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazino[4,5-a]benzimidazol-1(2H)-one typically involves the reaction of chloro-substituted N-cyano-benzimidazoles with hydrazines. For example, the treatment of 2-chlorobenzimidazole with cyanogen bromide in the presence of triethylamine at low temperatures yields the N-cyano derivative. This intermediate can then be reacted with hydrazine hydrate or phenylhydrazine to form the desired triazino compound .
Industrial Production Methods
Industrial production methods for [1,2,4]Triazino[4,5-a]benzimidazol-1(2H)-one are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar reaction conditions could be adapted for large-scale production, with considerations for optimizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazino[4,5-a]benzimidazol-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the triazine or benzimidazole rings.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at positions on the benzimidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, phenylhydrazine, cyanogen bromide, and triethylamine. Reaction conditions often involve low temperatures and specific solvents such as ethanol or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with phenylhydrazine can yield phenyl-substituted triazino derivatives .
Scientific Research Applications
Chemistry: The compound serves as a building block for synthesizing more complex heterocyclic systems.
Medicine: Research has indicated potential therapeutic applications, including as selective aldose reductase inhibitors and anticancer agents
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of [1,2,4]Triazino[4,5-a]benzimidazol-1(2H)-one involves its interaction with specific molecular targets. For instance, as an aldose reductase inhibitor, the compound binds to the enzyme’s active site, preventing the reduction of glucose to sorbitol. This action is particularly relevant in the context of diabetic complications . Additionally, its antitumor activity is attributed to its ability to interfere with DNA synthesis and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Core Heterocycle Variations: Benzimidazole vs. Indole
The substitution of the benzimidazole core with indole significantly alters biological activity. For example, 8-fluoro-[1,2,4]triazino[4,5-a]indol-1(2H)-one () retains the triazino fusion but replaces benzimidazole with indole. While benzimidazole-based derivatives (e.g., compound 3c in ) exhibit IC₅₀ values of 1.2–3.8 µM against MCF7 breast cancer cells , indole analogues show broader antimicrobial and antioxidant activities but weaker cytotoxicity . This suggests that the benzimidazole core enhances DNA intercalation or enzyme inhibition, whereas indole derivatives may prioritize redox modulation.
Substituent Effects on Bioactivity
Substituents at position 1 of the triazino ring critically influence potency:
- Chlorophenyl groups (e.g., 1-(2-chlorophenyl) derivatives) enhance cytotoxicity, with compound 3c achieving IC₅₀ = 1.2 µM against MCF7 cells .
- Hydroxymethyl groups (e.g., 8-fluoro-10-(hydroxymethyl)-triazinoindolone) reduce cytotoxicity but improve solubility, shifting activity toward antimicrobial applications .
- Methyl/chloro combinations (e.g., 9-chloro-4-methyl-triazinoindolone) exhibit moderate antitumor activity, emphasizing the balance between lipophilicity and electronic effects .
Isomeric Variations in Triazino Fusion
The position of triazino fusion impacts target selectivity. [1,3,5]Triazino[1,2-a]benzimidazoles () inhibit dihydrofolate reductase (DHFR) with nanomolar affinity, whereas [4,5-a]-fused analogues prioritize topoisomerase inhibition . This distinction arises from differences in molecular geometry: the [1,2-a] isomer adopts a conformation better suited for DHFR’s active site, while the [4,5-a] fusion enhances DNA binding .
Sulfur-Containing Analogues
Replacing oxygen with sulfur in the triazino ring (e.g., [1,2,4,6]thiatriazino[2,3-a][1,3]benzimidazol-1(2H)-one) increases electrophilicity and redox activity. However, these derivatives are less studied for biological activity, with synthesis methods focusing on Lawesson’s reagent-mediated thiolation .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
[1,2,4]Triazino[4,5-a]benzimidazol-1(2H)-one is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound features a fused ring system combining triazine and benzimidazole moieties, which contributes to its potential therapeutic applications.
- Molecular Formula : C9H6N4O
- Molecular Weight : 186.17 g/mol
- CAS Number : 96101-21-2
Synthesis
The synthesis of [1,2,4]Triazino[4,5-a]benzimidazol-1(2H)-one typically involves the reaction of chloro-substituted N-cyano-benzimidazoles with hydrazines. For example:
- Preparation of N-cyano derivative : Treatment of 2-chlorobenzimidazole with cyanogen bromide in the presence of triethylamine at low temperatures.
- Formation of Triazino compound : The N-cyano derivative is then reacted with hydrazine hydrate or phenylhydrazine to yield the target compound .
Antitumor Activity
Research indicates that [1,2,4]Triazino[4,5-a]benzimidazol-1(2H)-one exhibits promising antitumor activity. In vitro studies using various human lung cancer cell lines (A549, HCC827, and NCI-H358) demonstrated significant cytotoxic effects:
- IC50 values were determined through MTS cytotoxicity and BrdU proliferation assays.
- The compound showed higher activity in 2D cell culture compared to 3D assays, indicating its potential as an effective anticancer agent .
| Cell Line | IC50 (μM) in 2D Assay | IC50 (μM) in 3D Assay |
|---|---|---|
| A549 | 6.26 ± 0.33 | 20.46 ± 8.63 |
| HCC827 | 6.48 ± 0.11 | 16.00 ± 9.38 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains:
- Testing against Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus showed notable antibacterial effects.
- The results were assessed using broth microdilution methods following CLSI guidelines .
The mechanism by which [1,2,4]Triazino[4,5-a]benzimidazol-1(2H)-one exerts its biological effects includes:
- Aldose Reductase Inhibition : The compound acts as a selective inhibitor of aldose reductase by binding to the enzyme's active site, which is particularly relevant for managing diabetic complications .
Comparative Analysis with Similar Compounds
To understand the uniqueness of [1,2,4]Triazino[4,5-a]benzimidazol-1(2H)-one, it can be compared with similar heterocyclic compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| [1,2,4]Triazolo[4,3-a]benzimidazole | Similar fused ring system | Antitumor properties |
| Benzimidazole | Simpler structure | Basis for derivatives |
The distinct fused ring structure of [1,2,4]Triazino[4,5-a]benzimidazol-1(2H)-one enhances its biological activity compared to simpler benzimidazole derivatives.
Case Studies
Several studies have documented the biological activities of [1,2,4]Triazino[4,5-a]benzimidazol-1(2H)-one:
- Study on Antitumor Effects : A study published in MDPI highlighted the efficacy of newly synthesized benzimidazole derivatives that include this compound in inhibiting tumor cell proliferation .
- Antimicrobial Testing : Another research focused on the antimicrobial properties of various derivatives showed that compounds similar to [1,2,4]Triazino[4,5-a]benzimidazol-1(2H)-one exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Q & A
Q. What are the established synthetic methodologies for [1,2,4]Triazino[4,5-a]benzimidazol-1(2H)-one and its derivatives?
The compound is synthesized via condensation reactions of benzimidazole precursors with triazine moieties. Key methods include:
- Classical thermal cyclization : Early routes involved multi-step reactions under reflux conditions, often using acetic acid or ethanol as solvents .
- Microwave-assisted synthesis : Improved efficiency (79–95% yields) in aqueous media, reducing reaction time (1–6 hours) and environmental impact .
- Heteropolyacid catalysis : Preyssler acid (H₁₄[NaP₅W₃₀O₁₁₀]) enables one-pot synthesis of triazino-tetrazine derivatives under mild conditions . Table 1: Comparative synthesis methods
| Method | Yield (%) | Time (h) | Solvent | Key Advantage |
|---|---|---|---|---|
| Classical | 60–75 | 8–12 | Ethanol | Reproducibility |
| Microwave | 79–95 | 1–6 | Water | Eco-friendly, rapid |
| Heteropolyacid | 58–78 | 1 | Acetic acid | Catalytic efficiency |
Q. How do structural modifications influence the anticancer activity of this scaffold?
Substituents at positions 2, 3, and 4 significantly modulate activity:
- Electron-withdrawing groups (e.g., NO₂, Cl) enhance DNA intercalation and cytotoxicity in carcinoma cell lines (IC₅₀: 2–10 μM) .
- Arylalkyl chains (e.g., 4-methoxyphenethyl) improve solubility and selectivity against leukemia cells .
- Thiazole or furan rings increase binding affinity to kinase domains (e.g., EGFR) .
Q. What analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : Confirms regioselectivity of triazino-benzimidazole fusion .
- HPLC-MS : Validates purity (>95%) and detects trace intermediates .
- X-ray crystallography : Resolves structural ambiguities in complex derivatives (e.g., fluorescent probes) .
Advanced Research Questions
Q. How can molecular modeling optimize substituents for target-specific activity?
- Docking studies : Identify key interactions with targets like A₂B adenosine receptors. For example, 3-furyl derivatives exhibit neuroprotective effects via A2A receptor antagonism (Kᵢ: 12 nM) .
- QSAR models : Correlate logP values with membrane permeability; optimal logP range: 2.5–3.5 .
Q. What in vitro models are used to evaluate antitumor efficacy?
- Cell line panels : MCF-7 (breast), HepG2 (liver), and HCT-116 (colon) for broad-spectrum screening .
- Mechanistic assays :
- DNA binding via ethidium bromide displacement .
- Apoptosis induction measured by caspase-3/7 activation .
Q. How can contradictions in SAR data be resolved?
- Meta-analysis : Compare datasets across studies (e.g., El-Nassan 2012 vs. Styskalova 2008) to identify consensus trends .
- Dose-response profiling : Address discrepancies in IC₅₀ values by standardizing assay conditions (e.g., serum concentration, exposure time) .
Q. What strategies improve bioavailability and overcome multi-drug resistance (MDR)?
- Prodrug design : Introduce hydrolyzable esters at position 1 to enhance absorption .
- P-glycoprotein inhibitors : Co-administration with verapamil reduces efflux in resistant cell lines .
Methodological Innovations
Q. How are fluorescent derivatives used in receptor binding studies?
- Probe design : 3-aryl substitutions (e.g., 3-furyl) enable labeling of A₁/A₂B adenosine receptors with high quantum yield (Φ: 0.45–0.62) .
- Applications : Real-time tracking of receptor internalization in neuronal cells .
Q. What green chemistry approaches are advancing synthesis?
- Aqueous microwave synthesis : Eliminates toxic solvents, achieving 95% atom economy .
- Catalytic recycling : Preyssler acid can be reused ≥5 times without yield loss .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
